molecular formula C4H7BrO B1582170 Isobutyryl bromide CAS No. 2736-37-0

Isobutyryl bromide

Cat. No. B1582170
CAS RN: 2736-37-0
M. Wt: 151 g/mol
InChI Key: ICNCZFQYZKPYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyryl bromide is a chemical compound with the molecular formula C4H7BrO . .


Molecular Structure Analysis

The molecular structure of Isobutyryl bromide consists of 4 Carbon atoms, 7 Hydrogen atoms, 1 Bromine atom, and 1 Oxygen atom . The molecular weight is 151.002 g/mol .


Chemical Reactions Analysis

Isobutyryl bromide is used in various chemical reactions. For instance, it is used to prepare N-protected halodienamide, which provides four- and five-membered lactams in the presence of copper (I) and a tertiary amine . It is also used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .


Physical And Chemical Properties Analysis

Isobutyryl bromide is a liquid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 90.7±8.0 °C at 760 mmHg, and a vapour pressure of 62.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 31.3±0.0 kJ/mol and a flash point of 18.3±0.0 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Radiolabeled Compounds : Isobutyryl bromide plays a role in the synthesis of radiolabeled compounds, such as in the preparation of [2-14C] fantofarone. This process involves the carbonation of isopropyl magnesium bromide with 14CO2, leading to the creation of radiolabeled indolizine derivatives (Pointeau & Berger, 1994).

  • Development of N-Isobutyryl Derivatives : Isobutyryl bromide is used in the synthesis of novel N-isobutyryl-L-cysteine/MEA conjugates. These compounds exhibit significant antioxidant activities and potential anti-HIV properties (Smietana et al., 2008).

  • Polymer Synthesis : It is involved in the synthesis of specialized polymers, such as poly[2-ethynyl-N-(α-isobutyryl)pyridinium bromide], demonstrating potential in electro-optical and electrochemical applications (Kim et al., 2020).

Analytical and Measurement Techniques

  • Analytical Determination : Isobutyryl bromide is determined using reverse high-performance liquid chromatography, showcasing its importance in analytical chemistry (Fu-you, 2006).

  • Ultrasonic Measurements : Research on isobutyryl bromide includes ultrasonic measurements to understand relaxation mechanisms in weakly associated liquids, contributing to knowledge in physical chemistry (Clark & Litovitz, 1960).

Applications in Material Science

  • Cellulose Ester Modification : Isobutyryl bromide is used to modify filter paper into cellulose bromo-isobutyl ester, improving its hydrophobicity and potential use in food packaging (Wu et al., 2020).

  • Study of Reaction Kinetics : Research has been conducted on the kinetics and mechanism of reactions involving isobutyryl bromide, such as its addition to dimethylketen, contributing to our understanding of organic chemistry processes (Lillford & Satchell, 1968).

Medical and Biological Applications

  • Biological Response Studies : The biological response of human pulp tissue to isobutyl cyanoacrylate, a derivative of isobutyryl bromide, was studied, suggesting its potential use as a pulp-capping agent in dentistry (Berkman et al., 1971).

  • Treatment in Veterinary Ophthalmology : Isobutyl cyanoacrylate tissue adhesive, derived from isobutyryl bromide, has been used for treating refractory corneal ulcers in animals, highlighting its medical application in veterinary ophthalmology (Bromberg, 2002).

Safety And Hazards

Isobutyryl bromide is a flammable liquid and vapor. It may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Isobutyryl bromide has potential applications in various fields. For instance, it is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . This suggests potential applications in materials science and nanotechnology.

Relevant Papers

One relevant paper discusses the preparation and characterization of cellulose bromo-isobutyl ester based on filter paper . The paper suggests that the modified filter paper obtained could be potentially used in food packaging fields and the results provide a simple method to prepare functional filter paper .

properties

IUPAC Name

2-methylpropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCZFQYZKPYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334314
Record name Isobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyryl bromide

CAS RN

2736-37-0
Record name Isobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyryl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyryl bromide
Reactant of Route 2
Reactant of Route 2
Isobutyryl bromide
Reactant of Route 3
Isobutyryl bromide
Reactant of Route 4
Isobutyryl bromide
Reactant of Route 5
Isobutyryl bromide
Reactant of Route 6
Isobutyryl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.